1-Naphthyl isocyanate

Description

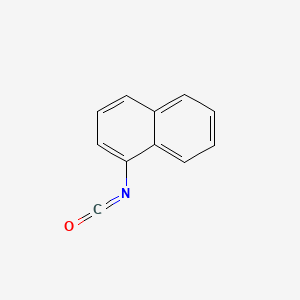

Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanatonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7NO/c13-8-12-11-7-3-5-9-4-1-2-6-10(9)11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQNKCYCTYYMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058949 | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless nearly odorless liquid; Vapors have a pungent odor of isocyanates; [Merck Index] Faintly yellow-green liquid; | |

| Record name | 1-Naphthyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-84-0, 30135-65-0 | |

| Record name | 1-Naphthyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Naphthyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocyanatonaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030135650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Isocyanatonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-naphthyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isocyanatonaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHYLISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LH2P0691E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-Naphthyl Isocyanate: A Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Naphthyl isocyanate (CAS No: 86-84-0) is a highly reactive aromatic isocyanate widely utilized in organic synthesis, materials science, and analytical chemistry.[1][2] Its structure, featuring a reactive isocyanate group (-N=C=O) attached to a naphthalene (B1677914) ring, makes it an essential building block for a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers.[1][3] In research and development, it is particularly valued as a derivatizing agent for enhancing the detection of amino acids and amines in complex mixtures and for its role in bioconjugation processes to study protein interactions.[1][3][4] This guide provides an in-depth overview of its chemical properties, reactivity, experimental protocols, and safety considerations.

Chemical and Physical Properties

This compound is a colorless to slightly yellow or orange liquid with a pungent odor.[5] It is stable under recommended storage conditions but is sensitive to moisture and light.[6][7]

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₇NO | [1][5][8] |

| Linear Formula | C₁₀H₇NCO | |

| Molecular Weight | 169.18 g/mol | [1][5] |

| CAS Number | 86-84-0 | [1][5][8] |

| Appearance | Colorless to pale yellow/orange clear liquid | [1][2][5] |

| Melting Point | 4 °C (lit.) | [1][5] |

| Boiling Point | 267 °C / 761 mmHg (lit.) | [5] |

| Density | 1.177 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.6310 - 1.6350 | [5][9] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Miscible with alcohol, chloroform, and diethyl ether.[5][8] |

Spectroscopic Data: Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical databases.[10][11][12][13] These spectra are crucial for compound identification and quality control.

Reactivity and Reaction Mechanisms

The core of this compound's utility lies in the high electrophilicity of the central carbon atom in the isocyanate group (-N=C=O). This makes it highly susceptible to nucleophilic attack, forming the basis of its key reactions.[2][14]

Reaction with Nucleophiles

1. Reaction with Water (Hydrolysis): Isocyanates react with water to form an unstable carbamic acid intermediate. This intermediate readily decomposes, releasing carbon dioxide and forming the corresponding primary amine, in this case, 1-naphthylamine.[2][14] This reaction is important to consider, as exposure to moisture will degrade the reagent.[2][7]

2. Reaction with Alcohols: The reaction with alcohols produces stable N-naphthylcarbamate esters, commonly known as urethanes.[1][2] This reaction is fundamental to the production of polyurethanes and is also used for the derivatization of alcohols for analytical purposes.[14][15] The reaction can be catalyzed by bases, such as tertiary amines, or organometallic compounds.[14][16]

3. Reaction with Amines: Primary and secondary amines react rapidly with this compound to form substituted ureas.[14] This reaction is generally much faster than the reaction with alcohols.[16] It is widely used in derivatization for HPLC analysis of amino acids and in bioconjugation to label proteins.[1][4]

4. Reaction with Thiols: The reaction with thiols is generally slower than with alcohols or amines and results in the formation of thiocarbamates.[2][17] This reaction can be catalyzed by bases, which generate the more nucleophilic thiolate anion.[2]

Applications in Research and Development

This compound is a versatile reagent with numerous applications:

-

Analytical Chemistry: It serves as a pre-column derivatizing agent for amino acids, amino alcohols, and other primary/secondary amines in HPLC.[3][4][18] The resulting naphthylcarbamoyl derivatives are stable and highly fluorescent, allowing for sensitive detection.[4]

-

Polymer Chemistry: It is a key monomer in the synthesis of polyurethanes, which are used to create flexible and durable materials for coatings, foams, and adhesives.[1][3]

-

Pharmaceutical and Agrochemical Synthesis: It acts as a crucial intermediate in the synthesis of various pharmaceutical agents and pesticides, often used to create compounds with specific biological activities.[1][3][15]

-

Bioconjugation: Its ability to selectively react with amine groups makes it an ideal tool for labeling biomolecules, aiding in the study of protein interactions and modifications.[1]

-

Toxicology: It is used in laboratory animal studies to investigate cholangiolitic hepatotoxicity.[5][8][19]

Experimental Protocols

General Handling and Storage:

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[2][6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6][20] Avoid breathing vapors or mist and prevent contact with skin and eyes.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated place, away from moisture, light, and incompatible materials (strong oxidizing agents, acids, bases, alcohols, amines).[5][6][7] Keep the container tightly closed and store under an inert atmosphere (e.g., nitrogen or argon).[1][6] Recommended storage temperature is typically 2-8 °C.[1]

Purification Method: If required, this compound can be purified by distillation under atmospheric or reduced pressure. Alternatively, it can be crystallized from petroleum ether (b.p. 60-70 °C) at low temperatures.[5]

Protocol: Derivatization of Analytes for HPLC-Fluorescence Detection This protocol is a generalized procedure based on methods for the analysis of choline (B1196258) and amino acids.[4][21] Optimization may be required depending on the specific analyte.

Objective: To derivatize an analyte containing a primary or secondary amine/hydroxyl group with this compound to form a fluorescent derivative suitable for HPLC analysis.

Materials:

-

This compound solution (e.g., in dry acetone (B3395972) or acetonitrile)

-

Analyte standard or sample solution

-

Anhydrous solvent (e.g., acetonitrile)

-

Dehydrating agent (e.g., anhydrous Magnesium Oxide, MgO)[21]

-

Quenching solution (e.g., distilled water)[21]

-

Extraction solvent (e.g., cyclohexane)[4]

-

Centrifuge tubes, vortex mixer, centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Sample Preparation:

-

Prepare the sample or standard solution in an appropriate buffer or solvent. If in an aqueous solution, adjust pH as needed (e.g., pH 3.5-4.0 for choline analysis).[21]

-

Transfer a known volume of the sample/standard to a centrifuge tube.

-

-

Anhydrous Reaction Conditions:

-

Add acetonitrile (B52724) to the tube to create a non-aqueous environment.[21]

-

Add a small amount of anhydrous MgO powder to remove residual water. Cap the tube and vortex briefly.[21]

-

Note: The amount of MgO is critical; excess can interfere with the assay.[21]

-

-

Derivatization Reaction:

-

Quenching and Extraction:

-

Final Sample Preparation for HPLC:

-

Centrifuge the final mixture at high speed (e.g., ~14,000 rpm) for several minutes to pellet any precipitates (like MgO).[21]

-

Carefully transfer the supernatant and filter it through a syringeless filter into an HPLC vial.[21]

-

The sample is now ready for injection into the HPLC system equipped with a fluorescence detector (e.g., excitation ~305 nm, emission ~385 nm) and an appropriate column (e.g., cation exchange).[4][21]

-

Safety and Handling

This compound is a hazardous chemical that must be handled with extreme care.[2][20]

-

Hazards:

-

Toxicity: Harmful or fatal if swallowed, inhaled, or absorbed through the skin.[2][10][20]

-

Irritation: Causes skin and serious eye irritation. Vapors can irritate the mucous membranes and respiratory system.[2][20]

-

Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (respiratory sensitizer). May cause an allergic skin reaction (skin sensitizer).[2]

-

Lachrymator: Can cause tearing.[10]

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield.[6]

-

Skin Protection: Wear chemical-resistant gloves (nitrile gloves are more resistant than latex) and impervious clothing to prevent skin contact.[20]

-

Respiratory Protection: Use in a fume hood. If ventilation is inadequate or for large-scale use, a NIOSH-approved respirator (e.g., self-contained breathing apparatus or positive pressure air-line respirator) is required.[6][20]

-

-

First Aid Measures:

-

Inhalation: Remove victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6][23]

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][7]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound >99.0%|CAS 86-84-0 [benchchem.com]

- 3. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 86-84-0 [m.chemicalbook.com]

- 6. fishersci.es [fishersci.es]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(86-84-0) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. Naphthalene, 1-isocyanato- [webbook.nist.gov]

- 14. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]

- 15. chemimpex.com [chemimpex.com]

- 16. poliuretanos.net [poliuretanos.net]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 20. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 21. eurofinsus.com [eurofinsus.com]

- 22. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Naphthyl Isocyanate (CAS Number 86-84-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Naphthyl isocyanate (CAS 86-84-0), a versatile aromatic isocyanate widely utilized in organic synthesis, materials science, and analytical chemistry. This document details its chemical and physical properties, synthesis methodologies, key reactions, and diverse applications, with a particular focus on its role as a derivatizing agent for analytical purposes and its implications in toxicology as a metabolite of 1-Naphthylisothiocyanate (ANIT). Detailed experimental protocols for its use in high-performance liquid chromatography (HPLC) are provided, alongside a discussion of its involvement in chemically induced hepatotoxicity. Safety and handling precautions are also thoroughly addressed.

Introduction

This compound, also known as 1-isocyanatonaphthalene, is a highly reactive organic compound characterized by the presence of an isocyanate functional group (–N=C=O) attached to a naphthalene (B1677914) ring system.[1][2] This structural feature imparts a strong electrophilic character to the molecule, making it highly susceptible to nucleophilic attack.[3] This reactivity is the cornerstone of its utility as a key intermediate and reagent in a multitude of chemical transformations.[4][5]

Its applications span from the synthesis of pharmaceuticals and agrochemicals to the production of polyurethanes and other high-performance polymers.[4][6] In the realm of analytical chemistry, the naphthalene moiety's inherent fluorescence makes this compound an excellent derivatizing agent, enhancing the detection and quantification of various analytes, including amino acids, aminoalcohols, and choline (B1196258), in complex biological matrices.[4][7][8] Furthermore, it is a known metabolite of 1-Naphthylisothiocyanate (ANIT), a compound extensively used to model cholangiolitic hepatotoxicity in laboratory animals, making it a subject of significant toxicological interest.[9][10][11]

Chemical and Physical Properties

This compound is a colorless to light yellow or pale yellow to light brown liquid or crystalline solid with a sharp, pungent odor.[1][2][7] It is sensitive to moisture and light and should be stored accordingly.[7][10]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 86-84-0 | |

| Molecular Formula | C₁₁H₇NO | |

| Molecular Weight | 169.18 g/mol | |

| Appearance | Colorless to light yellow liquid or pale yellow to light brown crystalline solid | [1][2][7] |

| Odor | Sharp, pungent | [1] |

| Melting Point | 4 °C | |

| Boiling Point | 267 °C at 761 mmHg | |

| Density | 1.177 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.6344 | |

| Flash Point | 113 °C (closed cup) | [7] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether.[8] Insoluble in water.[12] | [8][12] |

Synthesis of this compound

The industrial production of this compound has traditionally relied on phosgene-based methods, though non-phosgene routes are gaining prominence due to safety and environmental concerns.[3][13]

Phosgene-Based Synthesis

The most common method involves the reaction of 1-naphthylamine (B1663977) with phosgene.[1][12] This process is typically carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize side-product formation.[12] An alternative phosgene-based route involves the phosgenation of a carbamate (B1207046) precursor, which is itself synthesized from 1-naphthylamine.[3]

Non-Phosgene Synthesis

Several phosgene-free methods have been developed to produce isocyanates, offering safer and more environmentally friendly alternatives.[13][14] These include:

-

The Urea (B33335) Method: This process utilizes urea, an alcohol, and an amine as starting materials to form a carbamate, which is then thermally decomposed to the isocyanate.[3][13][14]

-

The Dimethyl Carbonate (DMC) Method: DMC reacts with amines to form carbamates, which are subsequently converted to isocyanates.[3][13]

-

Other Rearrangement Reactions: Methods like the Curtius, Hofmann, Lossen, and Schmidt rearrangements involve isocyanate intermediates and provide pathways to a diverse range of isocyanates.[13]

Reactivity and Key Reactions

The high reactivity of the isocyanate group dictates the chemical behavior of this compound. It readily undergoes nucleophilic addition reactions with a wide range of compounds containing active hydrogen atoms.[3]

Reaction with Alcohols

This compound reacts with alcohols to form stable urethane (B1682113) (carbamate) linkages.[3][5] This reaction is fundamental to the production of polyurethanes when di- or poly-functional isocyanates and alcohols are used.[5]

Reaction with Amines

The reaction with primary and secondary amines yields urea derivatives.[12][15] This reaction is particularly important for its application in derivatizing primary and secondary amino groups in analytical chemistry.[4]

Reaction with Water

In the presence of water, this compound hydrolyzes to form an unstable carbamic acid, which then decomposes to 1-naphthylamine and carbon dioxide.[12] This moisture sensitivity necessitates careful handling and storage under anhydrous conditions.[7]

Applications

The versatile reactivity of this compound has led to its use in a variety of scientific and industrial fields.

Organic Synthesis and Materials Science

It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][4][6] Its ability to form stable urethane linkages makes it a valuable monomer in the production of polyurethanes, which are used in coatings, foams, and adhesives.[4][5]

Analytical Chemistry: Derivatization Agent

This compound is widely employed as a pre-column derivatizing agent in HPLC to enhance the detection of compounds containing hydroxyl or amino groups.[3][4] The naphthalene group provides a strong chromophore and fluorophore, significantly increasing the sensitivity of detection by UV or fluorescence detectors.[4][8] This is particularly useful for the analysis of amino acids, aminoalcohols, and choline in biological samples.[4][7][8]

Experimental Protocols

General Derivatization Protocol for Amino Acids for HPLC Analysis

This protocol is adapted from a method using a chiral isocyanate derivative but illustrates the general principles.[1]

Materials:

-

This compound reagent solution (e.g., 5 mg/mL in anhydrous acetonitrile)

-

Amino acid standard solution or sample

-

Borate (B1201080) buffer (125 mM, pH 10)

-

Acetic acid solution (1% in water)

-

Anhydrous acetonitrile (B52724) (ACN)

-

Syringe filter (0.22 µm)

Procedure:

-

To 20 µL of the amino acid standard or sample, add 20 µL of 125 mM borate buffer (pH 10).

-

Briefly vortex the mixture.

-

Add 40 µL of the this compound reagent solution.

-

Immediately vortex the mixture for 30 seconds.

-

Allow the reaction to proceed at room temperature for 20 minutes in the dark.

-

Stop the reaction by adding 20 µL of 1% acetic acid in water.

-

Vortex the final solution and filter it through a 0.22 µm syringe filter before injection into the HPLC system.

Derivatization of Choline for HPLC-Fluorescence Detection

This protocol is based on a method for quantifying total choline in various matrices.[8]

Materials:

-

Sample or standard solution

-

Anhydrous acetonitrile

-

Magnesium oxide (MgO) powder

-

This compound

-

Distilled water

-

Centrifuge and syringeless filters

Procedure:

-

Add acetonitrile to a centrifuge tube to create a non-aqueous reaction environment.

-

Add the sample or standard and MgO powder to the tube. Cap and briefly vortex to allow MgO to remove residual water.

-

Add this compound to initiate the derivatization of choline.

-

After the reaction, add distilled water and incubate for 2 hours at room temperature to hydrolyze excess this compound.

-

Centrifuge the tube at approximately 14,000 rpm for 5 minutes.

-

Transfer the supernatant and filter it through a syringeless filter.

-

The filtered sample is then ready for injection into the HPLC system.

Toxicological Profile and Biological Significance

This compound is a toxic and irritating compound.[7][16] It is harmful if swallowed, inhaled, or absorbed through the skin and can cause respiratory irritation and sensitization.[7][9]

Of particular interest to drug development professionals is its role as a metabolite of 1-Naphthylisothiocyanate (ANIT).[11] ANIT is a well-established model compound for studying drug-induced cholestatic liver injury, characterized by damage to the biliary epithelial cells.[9][17] Studies have shown that ANIT is metabolized in the liver to this compound and 1-naphthylamine.[11] It is hypothesized that the formation of a glutathione (B108866) conjugate of ANIT within hepatocytes leads to its concentration in the bile, where the subsequent release of the toxicant, including this compound, can cause injury to the bile duct epithelium.[9] Furthermore, ANIT-induced liver injury has been linked to the activation of the endoplasmic reticulum (ER) stress pathway, leading to hepatocellular apoptosis.[16]

Safety and Handling

Due to its toxicity and reactivity, this compound must be handled with appropriate safety precautions.

Table 2: Hazard and Safety Information for this compound

| Hazard Category | Description | Precautionary Measures | References |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | Wear protective gloves, clothing, eye, and face protection. Use only outdoors or in a well-ventilated area. | [9][17] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wash skin thoroughly after handling. | [9] |

| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. | [9] |

| Respiratory Sensitization | May cause allergy or asthma symptoms or breathing difficulties if inhaled. | Avoid breathing vapor or mist. Wear respiratory protection. | [9][18] |

| Storage | Moisture and light sensitive. | Keep container tightly closed in a dry, well-ventilated, and cool place. Store under an inert atmosphere. | [7][12] |

| Incompatible Materials | Acids, strong oxidizing agents, strong bases, alcohols, amines. | Store away from incompatible materials. | [18] |

Conclusion

This compound is a chemical of significant interest due to its high reactivity and versatile applications. Its role as a building block in organic synthesis and polymer chemistry is well-established. For researchers in analytical chemistry and drug development, its utility as a derivatizing agent for enhancing the detection of key biological molecules is invaluable. Furthermore, its toxicological profile as a metabolite in ANIT-induced hepatotoxicity provides a crucial tool for studying mechanisms of drug-induced liver injury. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting.

References

- 1. benchchem.com [benchchem.com]

- 2. Novel mechanisms in chemically induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound >99.0%|CAS 86-84-0 [benchchem.com]

- 4. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Drug-Induced Cholestatic Liver Disease - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurofinsus.com [eurofinsus.com]

- 9. 1-naphthylisothiocyanate-induced elevation of biliary glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. This compound and 1-naphthylamine as metabolites of 1-naphthylisothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. ER stress contributes to alpha-naphthyl isothiocyanate-induced liver injury with cholestasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biliary epithelial cell proliferation following alpha-naphthylisothiocyanate (ANIT) treatment: relationship to bile duct obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with this compound using UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis and Reaction Mechanisms of 1-Naphthyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl isocyanate (C₁₁H₇NO) is a highly reactive aromatic isocyanate that serves as a versatile building block in organic synthesis.[1] Its utility spans from the creation of pharmaceuticals and agrochemicals to the development of high-performance polymers.[2][3] The electrophilic nature of the isocyanate group dictates its reactivity, primarily through nucleophilic addition reactions.[1] This technical guide provides a comprehensive overview of the synthesis of this compound, its reaction mechanisms, and its applications, with a focus on providing detailed experimental protocols and clear data presentation for laboratory use.

Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main approaches: phosgene-based routes and non-phosgene routes. The choice of method often depends on the desired scale, available resources, and safety considerations, as phosgene (B1210022) is an extremely toxic gas.[4][5]

Phosgene-Based Synthesis

The traditional and most established industrial method for producing isocyanates involves the use of phosgene.[1]

1. Direct Phosgenation of 1-Naphthylamine (B1663977):

This method involves the direct reaction of 1-naphthylamine with phosgene. The reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride to form the isocyanate.[1]

Experimental Protocol: Direct Phosgenation of 1-Naphthylamine

Materials:

-

1-Naphthylamine

-

Phosgene

-

Inert solvent (e.g., toluene, o-dichlorobenzene)

-

Nitrogen gas

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and gas inlet, dissolve 1-Naphthylamine in an inert solvent under a nitrogen atmosphere.

-

Cool the solution to a temperature below 70°C.

-

Introduce phosgene gas (or a solution of phosgene in the same solvent) into the reaction mixture while maintaining the temperature.

-

After the initial reaction (cold phosgenation), gradually heat the mixture to a temperature range of 100-200°C.

-

Continue to supply phosgene for several hours to ensure complete conversion (hot phosgenation).

-

Upon completion, remove the excess phosgene and solvent by distillation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Table 1: Quantitative Data for Phosgene-Based Synthesis

| Parameter | Value | Reference |

| Direct Phosgenation | ||

| Starting Material | 1-Naphthylamine | [1] |

| Reagent | Phosgene | [1] |

| Solvent | Toluene, o-dichlorobenzene | [5] |

| Cold Phosgenation Temp. | < 70°C | [5] |

| Hot Phosgenation Temp. | 100-200°C | [5] |

| Carbamate (B1207046) Phosgenation | ||

| Starting Material | N-(1-naphthyl)carbamate | [1] |

| Reagent | Phosgene | [1] |

| Temperature | 150-240°C | [6] |

Non-Phosgene Synthesis Routes

Growing safety and environmental concerns have driven the development of phosgene-free methods for isocyanate synthesis.[4] These routes often involve the formation of a carbamate intermediate followed by its thermal decomposition.[4]

1. From Carbamates:

This two-step process involves first synthesizing a carbamate from 1-naphthylamine, which is then thermally decomposed to yield this compound.[4]

Experimental Protocol: Synthesis of N-(1-naphthyl)carbamate and Thermal Decomposition

Part A: Synthesis of N-(1-naphthyl)carbamate Materials:

-

1-Naphthylamine

-

Carbon dioxide

-

Alkyl halide (e.g., methyl iodide)

-

Cesium carbonate

-

Tetrabutylammonium iodide (TBAI)

-

Anhydrous N,N-dimethylformamide (DMF)

Procedure:

-

In a reaction flask, suspend 1-naphthylamine, cesium carbonate, and TBAI in anhydrous DMF.

-

Bubble carbon dioxide gas through the stirred suspension at room temperature for 1 hour.

-

Add the alkyl halide to the mixture and continue stirring at room temperature for 5 hours.

-

After the reaction is complete, the carbamate product can be isolated and purified by standard techniques.

Part B: Thermal Decomposition of N-(1-naphthyl)carbamate Materials:

-

N-(1-naphthyl)carbamate

-

High-boiling point inert solvent (optional)

Procedure:

-

Heat the N-(1-naphthyl)carbamate, either neat or in a high-boiling point inert solvent, to a temperature range of 190-220°C.[6]

-

The isocyanate product is formed along with the corresponding alcohol.

-

The this compound can be isolated by distillation.

Table 2: Quantitative Data for Non-Phosgene Synthesis

| Parameter | Value | Reference |

| Carbamate Synthesis | ||

| Starting Material | 1-Naphthylamine | [7] |

| Reagents | CO₂, Alkyl halide, Cs₂CO₃, TBAI | [7] |

| Solvent | Anhydrous DMF | [7] |

| Temperature | Room Temperature | [7] |

| Thermal Decomposition | ||

| Starting Material | N-(1-naphthyl)carbamate | [4] |

| Temperature | 190-220°C | [6] |

Reaction Mechanisms of this compound

The chemistry of this compound is dominated by the electrophilic nature of the central carbon atom in the -N=C=O group, making it susceptible to attack by nucleophiles.[1]

Nucleophilic Addition Reactions

1. Reaction with Alcohols to Form Carbamates (Urethanes):

This compound reacts with alcohols to form carbamate esters, commonly known as urethanes.[1] This reaction is fundamental to the formation of polyurethanes when diisocyanates and polyols are used.

2. Reaction with Amines to Form Ureas:

The reaction with primary or secondary amines yields substituted ureas. This reaction is typically very fast.

3. Reaction with Water (Hydrolysis):

This compound reacts with water to form an unstable carbamic acid intermediate, which then decomposes to 1-naphthylamine and carbon dioxide.

Carbamoylation Mechanism

Carbamoylation is a post-translational modification where an isocyanate reacts with free amino groups of proteins.[3] The mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the isocyanate. With aryl isocyanates, the reaction is believed to proceed through a stepwise pathway involving the formation of a π-complex, followed by the rate-determining C-N bond formation.[8] This process can be mediated by water molecules, which facilitate proton transfer to yield the final carbamoylated product.[8]

Applications in Research and Drug Development

This compound is a valuable tool for researchers in various fields.

-

Derivatizing Agent: It is used as a derivatizing agent for amino acids and amines to improve their detection and analysis by HPLC.[9] The resulting naphthylcarbamoyl derivatives are stable and highly fluorescent.[9]

-

Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical agents.[2] For example, it is used in the preparation of chiral compounds with specific biological activities.[10]

-

Bioconjugation: Its ability to react with amine groups makes it useful for labeling biomolecules to study protein interactions and modifications.[11]

Visualizing Reaction Pathways

To better understand the chemical transformations involved, the following diagrams illustrate the key synthesis and reaction pathways of this compound.

References

- 1. This compound >99.0%|CAS 86-84-0 [benchchem.com]

- 2. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 3. [Carbamylation of proteins--mechanism, causes and consequences] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ionike.com [ionike.com]

- 6. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 7. WO2000050389A1 - Efficient carbamate synthesis - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Amino acid analysis using 1-naphthylisocyanate as a precolumn high performance liquid chromatography derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. chemimpex.com [chemimpex.com]

A-Naphthyl Isocyanate: An In-depth Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Naphthyl isocyanate (CAS No. 86-84-0), also known as α-Naphthyl isocyanate or 1-Isocyanatonaphthalene, is a highly reactive aromatic isocyanate.[1][2] Its utility in organic synthesis—particularly in the preparation of urethanes, pharmaceuticals, and agrochemicals—makes it a valuable reagent in research and development.[1][3] However, its reactivity also presents significant health and safety hazards that demand rigorous handling protocols. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency responses necessary for the safe use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and is accompanied by the "Danger" signal word.[4][5] It is a lachrymator, meaning it can cause tearing.[6][7] The primary hazards are associated with its toxicity and irritant properties.

GHS Hazard Classifications: [4][5]

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Respiratory Sensitization (Category 1)

-

Specific Target Organ Toxicity — Single Exposure (Category 3), primarily affecting the respiratory system.

-

Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)

Hazard Statements (H-codes): [2][4]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[8]

-

H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2][4]

-

H412: Harmful to aquatic life with long-lasting effects.[2][4]

Quantitative Data Summary

The physical, chemical, and toxicological properties of this compound are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₁H₇NO | [1][5] |

| Molecular Weight | 169.18 g/mol | [1][4] |

| Appearance | Colorless to pale yellow/orange clear liquid | [1][3] |

| Odor | Pungent | [5] |

| Melting Point | 4 °C (39.2 °F) | [1][4][5] |

| Boiling Point | 267-270 °C (516-518 °F) | [4][5] |

| Density | 1.177 g/mL at 25 °C | [1][4] |

| Flash Point | 113 - 135 °C (235.4 - 275 °F) - Closed Cup | [4][5][9] |

| Vapor Pressure | 1.3 hPa @ 137 °C; 168.8 mmHg @ 37.7 °C | [5][9] |

| Vapor Density | 2.9 (vs. air) | [9] |

| Solubility | Soluble in alcohol, chloroform, diethyl ether.[2][9] Reacts with water.[10] |

Table 2: Toxicological and Exposure Data

| Parameter | Value | Source(s) |

|---|---|---|

| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | [5] |

| Sensitization | Respiratory Sensitizer (Category 1); Possible skin sensitizer. | [4][5][8] |

| Target Organs | Respiratory system | [4][5] |

| Carcinogenicity | Not identified as a probable, possible, or confirmed human carcinogen by IARC. | [9] |

| Occupational Exposure Limits | No specific limits established by major regulatory bodies. General isocyanate limits may apply. |[5][11] |

Safe Handling and Storage Protocols

Adherence to strict protocols is mandatory to minimize exposure and ensure safety.

Engineering Controls and Personal Protective Equipment (PPE)

-

Ventilation: All handling of this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.[6][12]

-

Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should also be worn.[4][12]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and changed frequently, especially if contaminated.[4][12]

-

Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an appropriate filter (e.g., type ABEK) is necessary.[2][7]

Caption: PPE Selection Workflow for this compound Handling.

Procedural Protocols for Handling

-

Preparation: Before starting work, ensure a chemical fume hood is operational and all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.[5]

-

Aliquotting: Dispense the liquid carefully to avoid splashing. Use a closed system or appropriate exhaust ventilation whenever possible.[6]

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory area.[5][9]

-

Avoid Contamination: Keep the container tightly closed when not in use.[9] Avoid contact with skin, eyes, and clothing.[12]

Storage Requirements

-

Store in a cool, dry, and well-ventilated area, away from sources of ignition.[9]

-

Keep containers tightly sealed to prevent moisture contamination, which can cause a reaction. The product is sensitive to light and moisture.[9]

-

Store locked up in a designated poison area.[6][12] Recommended storage temperature is 2-8 °C under an inert gas.[1]

-

Incompatible Materials: Avoid contact with acids, strong oxidizing agents, strong bases, alcohols, and amines.[5][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

-

Inhalation: Immediately move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6][13]

-

Skin Contact: Remove contaminated clothing immediately. Flush the affected skin with large amounts of soap and water for at least 15 minutes. Seek medical attention if irritation or other symptoms develop.[5][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][6][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][6]

Caption: First Aid Decision Tree for this compound Exposure.

Spill and Accidental Release Protocol

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Stop the leak if it can be done without risk. Wear full PPE, including respiratory protection.[12]

-

Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or universal binder.[5][6][12] Do not use cellulose-based absorbents.[10]

-

Collect: Carefully scoop the absorbed material into a suitable, labeled, and closed container for hazardous waste disposal.[5][9]

-

Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution and then wash with soap and water.

-

Prevent Entry: Do not let the product enter drains or waterways.[5][6]

Caption: Emergency Spill Response Workflow.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[5][10]

-

Specific Hazards: The compound is a combustible liquid.[4] Thermal decomposition can release irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[5][7]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][6]

Disposal Considerations

Waste from this compound is considered hazardous.[7] Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[5][6][12] Chemical waste generators are responsible for correctly classifying and disposing of waste through an approved hazardous waste disposal plant.[5] Do not empty into drains.[5]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 86-84-0 [sigmaaldrich.com]

- 3. This compound CAS#: 86-84-0 [m.chemicalbook.com]

- 4. 1-萘基异氰酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.es [fishersci.es]

- 8. alpha-Naphthyl isocyanate | C11H7NO | CID 66589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound - Safety Data Sheet [chemicalbook.com]

- 10. ISOCYANATE SOLUTION, FLAMMABLE, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. publications.iarc.who.int [publications.iarc.who.int]

- 12. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

An In-depth Technical Guide to the Solubility of 1-Naphthyl Isocyanate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-Naphthyl isocyanate in various organic solvents. Due to the compound's reactive nature, particularly its sensitivity to moisture and protic solvents, handling and solubility determination require careful consideration. This document consolidates available qualitative solubility data, outlines detailed experimental protocols for quantitative determination, and presents logical workflows for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its utility in various applications, from chemical synthesis to formulation development. For this compound, an aromatic isocyanate, its high reactivity influences solvent selection and the methodologies for solubility measurement. The isocyanate group (-N=C=O) readily reacts with nucleophiles such as water, alcohols, and amines. This reactivity must be managed during solubility studies to prevent degradation of the solute and ensure accurate measurements.

Qualitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, several sources provide qualitative descriptions of its solubility in common organic solvents. This information is summarized in the table below.

| Solvent Class | Solvent | Solubility Description | Source(s) |

| Ethers | Diethyl Ether | Soluble / Miscible | [1][2][3] |

| Halogenated Hydrocarbons | Chloroform | Soluble / Miscible | [1][2][3] |

| Alcohols | Alcohol (general) | Soluble / Miscible (reactive) | [1][2][3] |

| Aqueous | Water | Less Soluble / Insoluble | [4] |

Note: While this compound is reported as soluble or miscible in alcohols, it is critical to recognize that it will react with the hydroxyl group of the alcohol to form a urethane (B1682113) derivative. This chemical reaction means that true equilibrium solubility cannot be established in protic solvents like alcohols and water. The term "soluble" in this context likely refers to the initial appearance of a single phase upon mixing.

Experimental Protocols for Quantitative Solubility Determination

Given the absence of specific quantitative data, this section provides detailed experimental protocols adapted for this compound, considering its chemical properties. The proposed primary method is a modification of the standard shake-flask equilibrium solubility method, coupled with an analytical technique that specifically quantifies the intact isocyanate.

General Considerations for Handling this compound

Due to its moisture sensitivity, all experiments should be conducted under anhydrous conditions. This includes the use of dry solvents, oven-dried glassware, and an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method with Titration

This method aims to determine the equilibrium solubility of this compound in a non-reactive, aprotic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a chosen aprotic solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Anhydrous aprotic solvent (e.g., toluene (B28343), chloroform, anhydrous acetonitrile)

-

Oven-dried flasks with stoppers or septa

-

Thermostatically controlled shaker or incubator

-

Syringes and needles for sampling under inert atmosphere

-

Filtration unit with PTFE membrane filters (0.22 µm)

-

Reagents for titration (as described in Protocol 3.3)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous solvent in a flask. The excess solid should be visible.

-

Seal the flask under an inert atmosphere.

-

Place the flask in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the flask to stand undisturbed at the set temperature for at least 4 hours to allow undissolved solid to settle.

-

Under an inert atmosphere, carefully withdraw a known volume of the supernatant using a dry syringe.

-

Immediately filter the collected supernatant through a PTFE membrane filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear, saturated filtrate with the anhydrous solvent.

-

Determine the concentration of this compound in the diluted sample using the titration method described in Protocol 3.3.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

-

Protocol 2: Quantification of this compound by Back-Titration

This analytical method determines the concentration of the isocyanate functional group.

Principle: An excess of a standard solution of di-n-butylamine is reacted with the isocyanate. The unreacted di-n-butylamine is then back-titrated with a standard solution of hydrochloric acid.

Reagents:

-

Standardized solution of di-n-butylamine in anhydrous toluene (e.g., 0.1 M)

-

Standardized aqueous or alcoholic solution of hydrochloric acid (e.g., 0.1 M)

-

Anhydrous toluene

-

Isopropyl alcohol

-

Indicator solution (e.g., bromophenol blue) or a pH meter for potentiometric titration

Procedure:

-

Sample Reaction:

-

To a known volume of the diluted, saturated solution of this compound, add a precise, excess volume of the standardized di-n-butylamine solution.

-

Allow the reaction to proceed for a specified time (e.g., 15-30 minutes) in a sealed flask.

-

-

Titration:

-

Add isopropyl alcohol to the reaction mixture to ensure miscibility during titration.

-

Add a few drops of the indicator or insert the pH electrode.

-

Titrate the unreacted di-n-butylamine with the standardized hydrochloric acid solution until the endpoint is reached (color change or inflection point in the titration curve).

-

-

Blank Determination:

-

Perform a blank titration using the same volume of the di-n-butylamine solution but without the this compound sample.

-

-

Calculation:

-

The amount of isocyanate is calculated based on the difference in the volume of HCl required for the blank and the sample titrations.

-

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows for assessing the solubility of this compound.

Caption: Workflow for Quantitative Solubility Determination.

Caption: Reaction Pathways with Protic Solvents.

Conclusion

While quantitative solubility data for this compound remains to be systematically published, qualitative information indicates its miscibility with common aprotic organic solvents like diethyl ether and chloroform. Its solubility in protic solvents such as alcohols is complicated by chemical reaction. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine the solubility of this reactive compound under controlled, anhydrous conditions. Careful adherence to these methodologies is essential for obtaining accurate and reproducible data, which is crucial for the effective application of this compound in research and development.

References

The Reaction of 1-Naphthyl Isocyanate with Primary vs. Secondary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl isocyanate is a highly reactive aromatic isocyanate widely employed in organic synthesis and analytical chemistry. Its primary utility lies in its reaction with nucleophiles, particularly amines, to form stable urea (B33335) derivatives. This reaction is fundamental to various applications, from the synthesis of novel pharmaceutical compounds to the derivatization of analytes for enhanced detection in chromatography.[1] This technical guide provides an in-depth analysis of the reaction of this compound with primary and secondary amines, focusing on the core principles of reactivity, kinetics, and practical applications. It aims to equip researchers and drug development professionals with a comprehensive understanding of the factors governing this crucial transformation.

Core Reaction Mechanism: Nucleophilic Addition

The fundamental reaction between an isocyanate and an amine is a nucleophilic addition. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the isocyanate group (-N=C=O). This is followed by a proton transfer, resulting in the formation of a substituted urea.[2][3] This reaction is generally rapid and proceeds with high yield.

The general mechanism can be visualized as follows:

This is a placeholder for the DOT script as I cannot generate images. The actual DOT script will be provided below.

Caption: General mechanism for the reaction of an amine with this compound.

Comparative Reactivity: Primary vs. Secondary Amines

The relative reactivity of primary and secondary amines towards isocyanates is governed by a balance of electronic and steric factors.

-

Electronic Effects: Secondary amines possess two electron-donating alkyl groups, which increase the electron density on the nitrogen atom compared to the single alkyl group of a primary amine. This enhanced nucleophilicity, in principle, suggests that secondary amines should be more reactive.

-

Steric Hindrance: The two alkyl substituents on a secondary amine create significantly more steric bulk around the nitrogen atom. This physical obstruction can hinder the approach of the amine to the electrophilic carbon of the isocyanate, thereby slowing the reaction.

In practice, steric effects are often the dominant factor . Consequently, primary amines are generally more reactive towards isocyanates than secondary amines, especially when the alkyl groups are bulky.[4] The reactions involving primary aliphatic amines and aromatic isocyanates can be extremely rapid, sometimes too fast to be monitored by standard batch apparatus.[5]

Caption: Factors influencing the reactivity of primary vs. secondary amines.

Quantitative Data Summary

Obtaining precise, directly comparable kinetic data for this compound with a wide range of primary and secondary amines is challenging as rates are highly dependent on the specific amine structure, solvent, and temperature. However, general reactivity trends can be summarized.

| Functional Group | Reactivity Relative to Primary -OH (approx.) | Typical Rate Constants (L·mol⁻¹·s⁻¹) | Notes |

| Primary Aliphatic Amine | 100 - 500 | 0.1 – 1.0 (in aprotic solvents)[6] | Generally the most reactive nucleophile towards isocyanates. Reaction can be nearly instantaneous.[4][5] |

| Secondary Aliphatic Amine | 50 - 200 | Varies significantly | Reactivity is highly sensitive to steric hindrance. Can be slower than primary amines.[4] |

| Primary Aromatic Amine | 1 - 5 | Varies | Less nucleophilic than aliphatic amines due to delocalization of the lone pair into the aromatic ring. |

| Primary Alcohol | 1 | Varies | Significantly less reactive than amines.[4] |

Note: Relative reactivity values are compiled from general isocyanate chemistry and serve as an estimation. The rate constants for isocyanate reactions with primary amines are cited for reactions in aprotic solvents.

Experimental Protocols

Protocol 1: General Synthesis of a Substituted Urea

This protocol describes a general procedure for the synthesis of a urea derivative from this compound and a primary or secondary amine.

Materials:

-

This compound (CAS 86-84-0)

-

Primary or secondary amine of interest

-

Anhydrous solvent (e.g., Dichloromethane, Toluene, or Acetonitrile)[6]

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Inert atmosphere setup (e.g., Nitrogen or Argon balloon)

Procedure:

-

Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq.) in the chosen anhydrous solvent.

-

Reaction Initiation: While stirring the amine solution, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise via a dropping funnel. The reaction is often exothermic; maintain the temperature with an ice bath if necessary.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by FT-IR spectroscopy, observing the disappearance of the characteristic isocyanate peak at approximately 2270 cm⁻¹.[6]

-

Work-up: Once the reaction is complete (typically within 1-2 hours at room temperature), the solvent can be removed under reduced pressure.

-

Purification: The resulting crude urea product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel.

Protocol 2: Pre-column Derivatization for HPLC Analysis

This protocol is adapted for analytical purposes, particularly for the quantification of amine-containing analytes.[7]

Materials:

-

Analyte solution containing a primary or secondary amine

-

This compound solution (e.g., 1 mg/mL in anhydrous acetonitrile)

-

Buffer solution (e.g., pH 9-10 Borate buffer)

-

Vortex mixer

-

HPLC vials

Procedure:

-

Sample Preparation: To an appropriate volume of the analyte solution (e.g., 100 µL) in a microcentrifuge tube, add the buffer solution to adjust the pH.

-

Derivatization: Add an excess of the this compound solution. The reaction is typically performed under alkaline conditions to ensure the amine is deprotonated and thus maximally nucleophilic.[6]

-

Incubation: Vortex the mixture and allow it to react for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 50-60°C) to ensure complete derivatization.

-

Quenching (Optional): A quenching reagent (e.g., a primary amine like glycine) can be added to react with any excess this compound.

-

Analysis: Dilute the sample with the HPLC mobile phase and inject it into the HPLC system for analysis. The resulting urea derivative is typically highly fluorescent, allowing for sensitive detection.[6][7]

References

- 1. ECA Virtual Tour | Virtual tour generated by Panotour [tours.eca.ed.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Isocyanate - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. experts.umn.edu [experts.umn.edu]

- 6. This compound >99.0%|CAS 86-84-0 [benchchem.com]

- 7. Enantioselective high-performance liquid chromatography of therapeutically relevant aminoalcohols as their fluorescent this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Kinetics of 1-Naphthyl Isocyanate with Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction kinetics of 1-naphthyl isocyanate with alcohols. Due to the prevalence of data on model systems, this document focuses on the well-documented reaction with n-butanol, while also drawing comparisons and discussing the general principles applicable to other alcohols. The content herein is intended to support research and development activities where the formation of carbamates from this compound is a critical step.

Core Concepts in Isocyanate-Alcohol Reactions

The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) yields a carbamate (B1207046), also known as a urethane. This addition reaction is fundamental to the production of polyurethanes and is of significant interest in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of the isocyanate group is attributed to the electrophilic nature of the central carbon atom.

The reaction rate is influenced by several factors, including:

-

Structure of the Alcohol: Primary alcohols are generally more reactive than secondary alcohols due to reduced steric hindrance around the hydroxyl group.[1][2]

-

Structure of the Isocyanate: The electronic and steric properties of the substituent on the isocyanate group affect its reactivity.

-

Solvent: The polarity and hydrogen-bonding capability of the solvent can significantly influence the reaction rate.[3]

-

Catalysis: The reaction can be catalyzed by various compounds, including tertiary amines, organometallic compounds, and even the reactants themselves (autocatalysis).[4][5]

Quantitative Kinetic Data

Quantitative kinetic data for the reaction of this compound with a wide range of alcohols is not extensively available in the public literature. However, a detailed study on its reaction with n-butyl alcohol, particularly with ferric acetylacetonate (B107027) catalysis, provides valuable insights.

Ferric Acetylacetonate Catalyzed Reaction of this compound with n-Butyl Alcohol

The following tables summarize the kinetic data for the reaction of this compound (referred to as α-naphthyl isocyanate) with n-butyl alcohol in the presence of a ferric acetylacetonate catalyst.[6]

Table 1: Overall Rate Constants (k) for the Ferric Acetylacetonate Catalyzed Reaction of this compound with n-Butyl Alcohol at Various Temperatures and Catalyst Concentrations [6]

| Temperature (°C) | Catalyst Concentration (mol/L x 10⁻⁵) | Overall Rate Constant (k) (L mol⁻¹ sec⁻¹ x 10⁴) |

| 30.0 | 0.24 | 1.56 |

| 30.0 | 0.54 | 3.68 |

| 30.0 | 0.84 | 7.41 |

| 40.0 | 1.61 | 1.88 |

| 40.0 | 1.88 | 2.89 |

| 40.0 | 2.89 | 2.91 |

| 40.0 | 4.67 | 3.10 |

| 50.0 | 1.56 | 2.74 |

| 50.0 | 7.06 | 2.03 |

| 50.0 | 2.56 | 1.45 |

| 60.0 | 17.5 | 2.69 |

| 60.0 | 11.8 | 2.19 |

| 60.0 | 29.5 | 1.58 |

| 69.5 | 15.8 | 10.0 |

| 69.5 | 34.3 | 101.0 |

Table 2: Catalytic Rate Constants (k_c) for the Ferric Acetylacetonate Catalyzed Reaction of this compound with n-Butyl Alcohol [6]

| Temperature (°C) | Catalytic Rate Constant (k_c) (L² mol⁻² sec⁻¹) |

| 30.0 | 0.84 |

| 40.0 | 1.11 |

| 50.0 | 2.03 |

| 60.0 | 2.89 |

| 69.5 | 4.67 |

An activation energy of 7.05 kcal/mole has been calculated for this catalyzed reaction.[6]

Experimental Protocols

Accurate determination of reaction kinetics relies on robust experimental methodologies. The following sections detail common protocols for studying the reaction between this compound and alcohols.

General Experimental Workflow

The following diagram illustrates a typical workflow for a kinetic study of the isocyanate-alcohol reaction.

Caption: A generalized workflow for the kinetic analysis of the this compound and alcohol reaction.

Monitoring Isocyanate Concentration by Titration

A common method for determining the concentration of unreacted isocyanate is by back-titration.

Protocol:

-

Reaction Sampling: At predetermined time intervals, withdraw a known volume of the reaction mixture.

-

Quenching: Immediately add the aliquot to a flask containing a known excess of a standard solution of di-n-butylamine in a dry, inert solvent (e.g., toluene). The di-n-butylamine reacts with the unreacted this compound.

-

Titration: Add an indicator (e.g., bromophenol blue) and titrate the excess (unreacted) di-n-butylamine with a standardized solution of hydrochloric acid.

-

Blank Titration: Perform a blank titration with the same volume of the initial di-n-butylamine solution to determine the initial amount of amine.

-

Calculation: The amount of isocyanate in the aliquot is calculated from the difference between the blank titration volume and the sample titration volume.

Monitoring Reaction Progress by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for monitoring the disappearance of reactants and the formation of the carbamate product.

Protocol:

-

Reaction Sampling and Quenching: As with the titration method, withdraw aliquots at specific times and quench the reaction. A common quenching agent is a primary or secondary amine that rapidly reacts with the isocyanate.[4]

-

Sample Preparation: Dilute the quenched sample with a suitable solvent (e.g., acetonitrile (B52724)/water mixture) to a concentration appropriate for HPLC analysis.

-

HPLC Analysis:

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is often employed.

-

Detection: A UV detector is suitable for detecting both this compound and the resulting aromatic carbamate.

-

-

Quantification: Create a calibration curve for the carbamate product to determine its concentration in the reaction aliquots over time.

Reaction Mechanism and Signaling Pathways

The reaction between an isocyanate and an alcohol is generally believed to proceed through a nucleophilic addition mechanism. In the absence of a strong catalyst, the alcohol itself can act as a catalyst, leading to a complex dependence on the alcohol concentration. It has been suggested that alcohol associates (dimers, trimers) play a significant role in the reaction, with multiple alcohol molecules participating in the transition state.[2][7]

Proposed General Mechanism

The following diagram illustrates a simplified proposed mechanism for the uncatalyzed reaction, highlighting the role of alcohol as a proton shuttle.

Caption: A simplified representation of the proposed mechanism for the reaction of an isocyanate with an alcohol.

Conclusion

The reaction kinetics of this compound with alcohols are governed by factors common to other isocyanate-alcohol reactions, such as the structure of the alcohol and the presence of catalysts. While specific quantitative data for a wide range of alcohols is limited, the detailed study of the ferric acetylacetonate-catalyzed reaction with n-butyl alcohol provides a solid foundation for understanding its reactivity. The experimental protocols outlined in this guide offer robust methods for conducting further kinetic investigations. For researchers and professionals in drug development and materials science, a thorough understanding of these kinetic principles is essential for controlling reaction outcomes and optimizing synthetic processes involving this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 3. Reaction Mechanisms and Rate Constants of Auto‐Catalytic Urethane Formation and Cleavage Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study [mdpi.com]

- 5. Kinetics and catalysis of consecutive isocyanate reactions. Formation of carbamates, allophanates and isocyanurates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. ntrs.nasa.gov [ntrs.nasa.gov]

- 7. The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-Naphthyl Isocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Naphthyl isocyanate (CAS 86-84-0), a key reagent in organic synthesis and derivatization applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, offering valuable data for substance identification, reaction monitoring, and quality control.

Molecular Structure

The fundamental structure of this compound is presented below, illustrating the naphthyl ring system bonded to the isocyanate functional group.

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The aromatic protons and carbons of the naphthyl ring system exhibit characteristic chemical shifts.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.1 - 7.3 | Multiplet | Aromatic Protons (7H) |

Note: The aromatic protons of the naphthyl group produce a complex multiplet in the downfield region of the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~135 - 120 | Aromatic Carbons (10C) |

| ~128 | Isocyanate Carbon (-NCO) |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the desired signal-to-noise ratio.

-